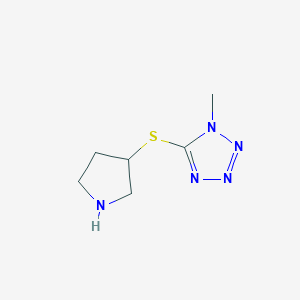
1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a pyrrolidin-3-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent substitution reactions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-chloropyrrolidine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.
Comparison with Similar Compounds
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-triazole
Uniqueness: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is unique due to the presence of both the tetrazole ring and the pyrrolidin-3-ylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, which can be leveraged in drug design and other scientific research areas.
Properties
Molecular Formula |
C6H11N5S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
1-methyl-5-pyrrolidin-3-ylsulfanyltetrazole |
InChI |
InChI=1S/C6H11N5S/c1-11-6(8-9-10-11)12-5-2-3-7-4-5/h5,7H,2-4H2,1H3 |
InChI Key |
XXJLCGVXZKARLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


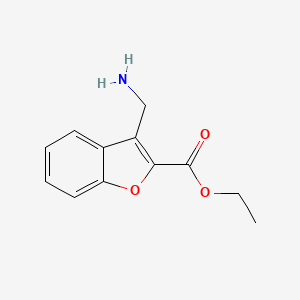

![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)
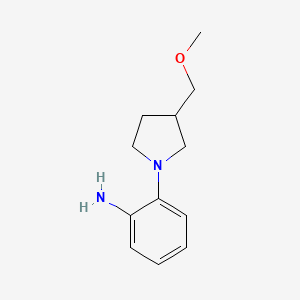
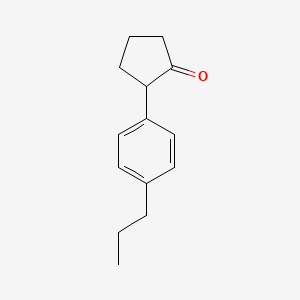
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)



![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
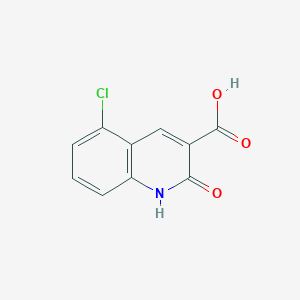


![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)
